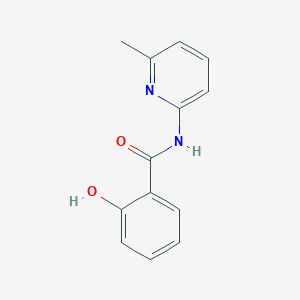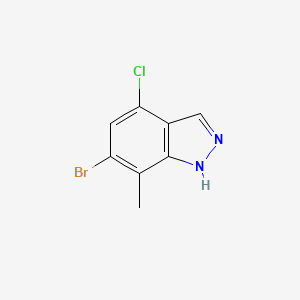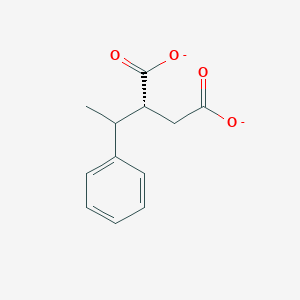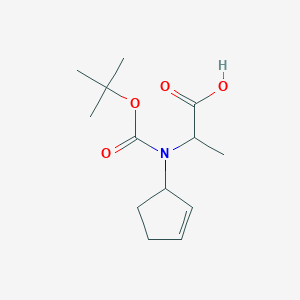![molecular formula C9H15F2N B11761192 8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)
8,8-Difluoro-2-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Difluoro-2-azaspiro[4.5]decane es un compuesto químico caracterizado por su estructura espirocíclica única, que incluye un átomo de nitrógeno y dos átomos de flúor.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 8,8-Difluoro-2-azaspiro[4.5]decane generalmente implica la difluoroalquilación catalizada por cobre de N-bencilacrilamidas con bromodifluoroacetato de etilo. Esta reacción procede a través de un proceso de adición radical en tándem y ciclación desaromatizante .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implica escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: 8,8-Difluoro-2-azaspiro[4.5]decane puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar la estructura espirocíclica.
Sustitución: Los átomos de flúor se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se emplean normalmente.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu).
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
8,8-Difluoro-2-azaspiro[4.5]decane tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones y mecanismos biológicos.
Mecanismo De Acción
El mecanismo por el cual 8,8-Difluoro-2-azaspiro[4.5]decane ejerce sus efectos involucra interacciones con objetivos moleculares y vías. La estructura espirocíclica del compuesto le permite encajar en sitios de unión específicos en proteínas o enzimas, inhibiendo o modificando potencialmente su actividad. La presencia de átomos de flúor puede mejorar la estabilidad y reactividad del compuesto, convirtiéndolo en una herramienta valiosa en diversas aplicaciones .
Compuestos similares:
This compound clorhidrato: Un compuesto estrechamente relacionado con propiedades y aplicaciones similares.
1,4-Dioxa-8-azaspiro[4.5]decane: Otro compuesto espirocíclico con diferentes grupos funcionales, utilizado en contextos de investigación similares.
Singularidad: this compound se destaca por su combinación específica de una estructura espirocíclica y átomos de flúor. Esta configuración única proporciona una mayor estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Comparación Con Compuestos Similares
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride: A closely related compound with similar properties and applications.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different functional groups, used in similar research contexts.
Uniqueness: this compound stands out due to its specific combination of a spirocyclic structure and fluorine atoms. This unique configuration provides enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H15F2N |
|---|---|
Peso molecular |
175.22 g/mol |
Nombre IUPAC |
8,8-difluoro-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H15F2N/c10-9(11)3-1-8(2-4-9)5-6-12-7-8/h12H,1-7H2 |
Clave InChI |
ODRLQDMUBHUYOE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC12CCNC2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B11761112.png)



![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)

![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)

![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
![5-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11761182.png)

